molecular formula C20H12O4 B14640919 1,3-Naphthalenedicarboxaldehyde, 2-(2,6-diformylphenyl)- CAS No. 56182-97-9

1,3-Naphthalenedicarboxaldehyde, 2-(2,6-diformylphenyl)-

Cat. No.: B14640919
CAS No.: 56182-97-9
M. Wt: 316.3 g/mol
InChI Key: XNNYMJDBKBWVAQ-UHFFFAOYSA-N
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Description

1,3-Naphthalenedicarboxaldehyde, 2-(2,6-diformylphenyl)- is a chemical compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two formyl groups attached to the naphthalene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Naphthalenedicarboxaldehyde, 2-(2,6-diformylphenyl)- typically involves the formylation of naphthalene derivatives. One common method is the Vilsmeier-Haack reaction, where naphthalene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar formylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedicarboxaldehyde, 2-(2,6-diformylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Naphthalenedicarboxaldehyde, 2-(2,6-diformylphenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and as a fluorescent labeling agent for biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Naphthalenedicarboxaldehyde, 2-(2,6-diformylphenyl)- involves its ability to form covalent bonds with nucleophiles. The formyl groups are highly reactive and can interact with amines, thiols, and other nucleophilic species, leading to the formation of stable adducts. This reactivity is exploited in various applications, such as fluorescent labeling and enzyme inhibition studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Naphthalenedicarboxaldehyde, 2-(2,6-diformylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective formylation and subsequent reactions .

Properties

CAS No.

56182-97-9

Molecular Formula

C20H12O4

Molecular Weight

316.3 g/mol

IUPAC Name

2-(2,6-diformylphenyl)naphthalene-1,3-dicarbaldehyde

InChI

InChI=1S/C20H12O4/c21-9-14-5-3-6-15(10-22)19(14)20-16(11-23)8-13-4-1-2-7-17(13)18(20)12-24/h1-12H

InChI Key

XNNYMJDBKBWVAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C=O)C3=C(C=CC=C3C=O)C=O)C=O

Origin of Product

United States

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